molecular formula C17H17N3O4S2 B2971218 4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313403-54-2

4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2971218
CAS RN: 313403-54-2
M. Wt: 391.46
InChI Key: SIASPUHPEIMAHC-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as DB844, is a novel compound that has been developed as a potential therapeutic agent for the treatment of leishmaniasis, a parasitic disease caused by protozoan parasites of the Leishmania genus. DB844 belongs to the class of compounds known as benzothiazole sulfonamides, which have been shown to exhibit potent antileishmanial activity.

Scientific Research Applications

Photodynamic Therapy and Photophysical Properties

4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, and related compounds, have been investigated for their photophysical properties, which are crucial for applications such as photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments. These compounds, including closely related structures to 4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, provide stability and high inhibition efficiencies, offering a potential application in protecting metals from corrosion (Hu et al., 2016).

Antimicrobial Activity

Novel heterocyclic compounds derived from 2-amino-6-methoxybenzothiazole, which shares a core structure with 4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, have been synthesized and demonstrated antimicrobial activity. These compounds offer potential as new antimicrobial agents, expanding the utility of benzothiazole derivatives in medical applications (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Anti-Inflammatory and Analgesic Agents

Research on novel benzodifuranyl derivatives, including compounds with a benzothiazole core, showed promising results as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. These findings suggest potential therapeutic applications for conditions involving inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Effects

Studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a benzothiazole compound demonstrated significant antifungal effects against Aspergillus terreus and Aspergillus niger. This highlights the potential of benzothiazole derivatives in developing new antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-7-4-11(5-8-13)16(21)19-17-18-14-9-6-12(24-3)10-15(14)25-17/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIASPUHPEIMAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

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